
4-(Allylamino)benzoic acid
Overview
Description
4-(Allylamino)benzoic acid is a benzoic acid derivative featuring an allylamino (-NH-CH₂-CH=CH₂) substituent at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 193.20 g/mol. The compound combines the carboxylic acid group's reactivity with the unsaturated allyl chain, enabling diverse chemical modifications and applications in medicinal chemistry and material science. The allylamino group may enhance biological activity by increasing lipophilicity or enabling covalent interactions with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Allylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with allyl bromide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving steps such as recrystallization and purification through techniques like chromatography.
Chemical Reactions Analysis
Carboxyl Group Reactivity
The carboxylic acid moiety enables classic acid-base and nucleophilic substitution reactions:
Allylamino Group Reactions
The secondary amine and allyl chain exhibit distinct reactivity:
Allyl Chain Reactivity
Reaction Type | Reagents | Product |
---|---|---|
Epoxidation | mCPBA, H<sub>2</sub>O<sub>2</sub> | Epoxy-4-(allylamino)benzoic acid |
Hydrohalogenation | HX (X = Cl, Br) | Halogenated derivatives |
Radical Polymerization | AIBN, heat | Poly(allylamino-benzoic acid) |
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing carboxyl (-COOH) and electron-donating allylamino (-NH-CH<sub>2</sub>-CH=CH<sub>2</sub>) groups direct substitution to specific positions:
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Nitration : Likely occurs at the meta position relative to -COOH due to the -NH- group’s resonance effects .
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Halogenation : Bromination or chlorination may proceed at the para position to -NH- .
Biological Activity Modulation
Derivatization of this compound enhances bioactivity:
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Antimicrobial Schiff Bases : Condensation with salicylaldehydes yields imines with reported activity against Staphylococcus aureus (MIC: 15.62 µM) and fungi (MIC: ≥7.81 µM) .
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Cytotoxic Derivatives : Hybridization with aromatic aldehydes produces compounds showing cytotoxicity against HepG2 cells (IC<sub>50</sub>: ≥15.0 µM) .
Key Data Table: Documented Derivatives and Activities
Scientific Research Applications
Structure and Characteristics
- IUPAC Name : 4-(prop-2-enylamino)benzoic acid
- Molecular Weight : 177.20 g/mol
- Physical State : Solid at room temperature
- Solubility : Moderately soluble in water
Chemistry
4-(Allylamino)benzoic acid serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Pharmaceuticals : The compound acts as a precursor for various drug candidates due to its reactive functional groups.
- Development of Specialty Chemicals : It is employed in producing agrochemicals and other industrial materials .
Biology
Research indicates potential biological interactions, including:
- Antimicrobial Activity : Derivatives of this compound have shown promising results against certain bacterial strains, suggesting its utility in developing new antibiotics .
- Cellular Processes : Studies are exploring its effects on cellular mechanisms, potentially leading to novel therapeutic applications .
Medicine
The compound's pharmacological properties are under investigation for:
- Therapeutic Development : Its role as a precursor in drug synthesis positions it as a candidate for further exploration in treating various diseases, including cancer and infections .
- Drug Repurposing : Given its structural similarities to known bioactive compounds, it may provide insights into repurposing existing drugs or developing new formulations .
Comparative Analysis with Related Compounds
Compound Name | Structure | Key Applications |
---|---|---|
4-(Dimethylamino)benzoic acid | Structure | Solubility enhancement, drug design |
4-(Acetylamino)benzoic acid | Structure | Anti-inflammatory agents |
4-(Methoxy)benzoic acid | Structure | Antioxidant properties |
This compound is unique due to its allylamino group, which imparts distinct reactivity compared to its analogs. This difference influences its solubility and biological activity significantly.
Case Study 1: Antimicrobial Properties
A study highlighted the modification of this compound to enhance its antimicrobial efficacy. The derivatives demonstrated improved activity against resistant bacterial strains, indicating potential for new antibiotic development .
Case Study 2: Drug Development
Research has focused on using this compound as a scaffold for synthesizing novel anticancer agents. The modifications made to this compound have resulted in derivatives that exhibit significant cytotoxicity against various cancer cell lines, showcasing its potential in oncology .
Mechanism of Action
The mechanism of action of 4-(Allylamino)benzoic acid involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds and other interactions with biological molecules, influencing pathways such as enzyme activity and receptor binding. These interactions can modulate various physiological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Allylamino)benzoic acid with structurally related benzoic acid derivatives:
Key Observations:
- Lipophilicity : The allyl chain increases hydrophobicity relative to PABA, which may enhance membrane permeability in drug design .
- Spectroscopic Data: 4-(Dimethylamino)benzoic acid exhibits distinct UV absorption (λmax = 341 nm in MeOH) due to extended conjugation, whereas allylamino derivatives may show shifts depending on substituent interactions .
Biological Activity
4-(Allylamino)benzoic acid, a derivative of benzoic acid, has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an allylamino group attached to a benzoic acid backbone. This configuration is significant as it influences the compound's reactivity and biological interactions.
Molecular Formula: CHN O
Molecular Weight: 179.20 g/mol
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity: The compound has shown promise in inhibiting various enzymes, including those involved in metabolic pathways. For instance, it has been noted to inhibit glucose transport in human erythrocytes, suggesting a competitive inhibition mechanism .
- Interaction with Protein Degradation Systems: Research indicates that derivatives of benzoic acid can enhance the activity of proteasomal and autophagy-lysosomal pathways, which are critical for cellular homeostasis and protein turnover .
- Pharmacokinetics: Preliminary studies suggest that this compound exhibits good gastrointestinal absorption and may cross the blood-brain barrier, enhancing its therapeutic potential.
Antioxidant Activity
Various studies have highlighted the antioxidant potential of this compound and its derivatives. In vitro assays have demonstrated significant scavenging activity against free radicals, indicating its role as a potential antioxidant agent.
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
This compound | 89.95 ± 0.34 | 88.59 ± 0.13 |
BHA (control) | 95.02 ± 0.74 | 96.18 ± 0.33 |
These results suggest that the compound could be beneficial in mitigating oxidative stress-related conditions .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies indicate that it exhibits varying degrees of inhibition against bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
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Inhibition of Glucose Transport:
A study demonstrated that homologous compounds similar to this compound inhibit glucose transport in erythrocytes, suggesting potential applications in managing diabetes . -
Protein Degradation Modulation:
Research involving benzoic acid derivatives showed enhanced proteasome and lysosome activities in human fibroblasts, indicating possible therapeutic roles in age-related diseases . -
Antioxidant Evaluation:
In a comparative study of various benzoic acid derivatives, this compound exhibited notable antioxidant properties, positioning it as a promising candidate for further investigation in oxidative stress-related therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-(Allylamino)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylamine can react with activated benzoic acid derivatives (e.g., acyl chlorides) under controlled pH and temperature. Optimization includes:
- Reagent selection : Use potassium permanganate for oxidation or lithium aluminum hydride for reduction, as described for analogous benzoic acid derivatives .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be monitored?
- Methodological Answer :
- NMR : H and C NMR identify allyl and aromatic protons. Chemical shifts for the allyl group typically appear at δ 5.2–5.8 ppm (vinyl protons) and δ 3.8–4.2 ppm (NH linkage) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. NIST databases provide reference spectra for validation .
- FT-IR : Carboxylic acid (C=O stretch at ~1700 cm) and amine (N-H bend at ~1550 cm^{-1) groups are diagnostic .
Q. How can researchers ensure the purity of this compound for biological assays?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities. Retention times should match certified reference materials (e.g., Pharmaceutical Secondary Standards) .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., 210–215°C for pure samples).
- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- SHELX Suite : Use SHELXL for least-squares refinement against high-resolution (<1.2 Å) X-ray data. Twinning analysis (via HKLF5) addresses lattice irregularities .
- WinGX Integration : Combine SHELX output with WinGX for graphical visualization of thermal ellipsoids and hydrogen bonding networks .
- Validation : Cross-check with ORTEP-3 for bond-length/bond-angle deviations and PLATON for symmetry checks .
Q. What strategies reconcile contradictory biological activity data in SAR studies of this compound analogs?
- Methodological Answer :
- Data Triangulation : Compare enzyme inhibition (e.g., tyrosinase ) and receptor binding assays under standardized conditions (pH 7.4, 37°C).
- Meta-Analysis : Use PubChem BioAssay data to identify outliers or concentration-dependent effects .
- Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to rationalize activity differences based on steric/electronic effects .
Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Benzoic acid derivatives often hydrolyze to 4-aminobenzoic acid under acidic conditions .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photo-oxidation products (λmax ~270 nm) .
- Statistical Analysis : Apply ANOVA to batch-to-batch variability data, ensuring p < 0.05 for significance .
Q. Methodological Tables
Table 1: Common Analytical Techniques for this compound
Table 2: Troubleshooting Crystallographic Refinement
Properties
IUPAC Name |
4-(prop-2-enylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMYCLKDWDNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300674 | |
Record name | 4-(allylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53624-18-3 | |
Record name | 53624-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(allylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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